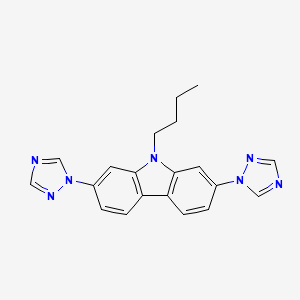
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and 1H-1,2,4-triazole derivatives.
Functionalization: The carbazole core is functionalized at the 2 and 7 positions with 1H-1,2,4-triazole groups through nucleophilic substitution reactions.
Butylation: The 9-position of the carbazole is then butylated using butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can be used as a building block for the synthesis of more complex molecules and materials.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of carbazole are often explored for their therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors for electronic devices.
Mécanisme D'action
The mechanism of action of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Butylcarbazole: Lacks the triazole groups, making it less versatile in terms of chemical reactivity.
2,7-Di(1H-1,2,4-triazol-1-yl)-9H-carbazole: Similar structure but without the butyl group, which may affect its solubility and biological activity.
Uniqueness
The presence of both butyl and triazole groups in 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole makes it unique, offering a combination of properties that can be tailored for specific applications in various fields.
Propriétés
Formule moléculaire |
C20H19N7 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
9-butyl-2,7-bis(1,2,4-triazol-1-yl)carbazole |
InChI |
InChI=1S/C20H19N7/c1-2-3-8-25-19-9-15(26-13-21-11-23-26)4-6-17(19)18-7-5-16(10-20(18)25)27-14-22-12-24-27/h4-7,9-14H,2-3,8H2,1H3 |
Clé InChI |
DVFOETKYEJJNSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
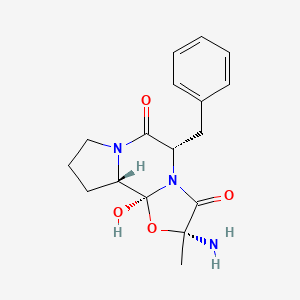
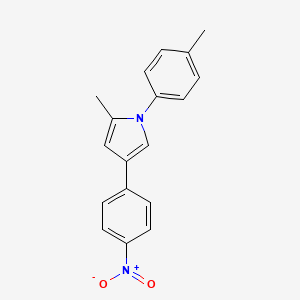
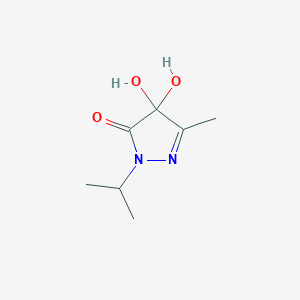
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
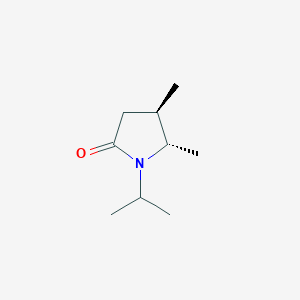
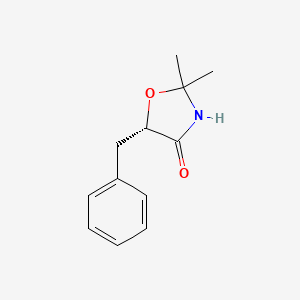
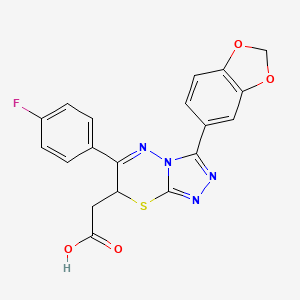

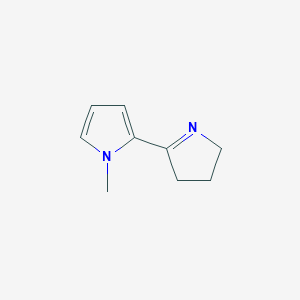
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
